molecular formula C11H8FNO B592012 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 881674-56-2

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B592012
CAS No.: 881674-56-2
M. Wt: 189.189
InChI Key: MQULPEUCGKEHEG-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a chemical compound that is part of the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, which consist of a five-membered ring with four carbon atoms and one nitrogen atom . The compound has a fluorophenyl group attached to it, which can contribute to its reactivity and potential biological activity .


Synthesis Analysis

The synthesis of similar compounds involves various steps. For instance, the synthesis of a fluorophenyl-containing pyrazole derivative involved a one-pot cyclized reaction followed by an oxidative aromatization reaction . Another synthesis method involves the reaction of 2-fluoroacetophenones with allyl amine to obtain a compound, which then undergoes a ring closure reaction under the catalysis of a metallic catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various methods such as 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction . Density functional theory (DFT) has been used to analyze the molecular electrostatic potential and frontier molecular orbitals of similar compounds to understand their physicochemical properties .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using global density functional descriptors. These descriptors provide vital data concerning the overall biochemical activities of these compounds . For instance, the electrophilicity-based charge transfer descriptor reveals that chloro- and fluoropyrroles act as electron donors during their interaction with DNA bases .

Scientific Research Applications

  • Synthesis of Fluorinated Pyrroles : The synthesis of 3-fluoropyrroles, including 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, has been efficiently achieved. This process involves electrophilic alpha,alpha-difluorination and subsequent aromatization, providing a new entry toward various 3-fluorinated pyrroles (Surmont et al., 2009).

  • Structural and Optical Properties : The molecular structure, vibrational frequencies, and optical properties of related fluorophenyl compounds have been investigated, revealing insights into their stability and potential sites for electrophilic and nucleophilic attacks. This research can aid in understanding the interaction of these compounds with other molecules (Mary et al., 2015).

  • N-Substituted Pyrazolines Synthesis : Research has been conducted on synthesizing various pyrazole compounds, including those with a fluorophenyl group. These compounds have potential applications in developing medications and optoelectronic materials (Loh et al., 2013).

  • Fluorescence and Photoreactivity Studies : Studies on derivatives of pyrrole-carbaldehydes, including their fluorescence properties and photoreactivity, have been conducted. These findings are significant in materials science, particularly in the development of new luminescent materials (Es et al., 2010).

  • Antitumor Activity : Compounds similar to 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde have been isolated from natural sources and investigated for their antitumor properties. This research contributes to the development of new cancer treatments (Jia et al., 2015).

  • Corrosion Inhibition : Certain N-arylpyrroles, including those with a 2-fluorophenyl group, have been studied for their corrosion inhibiting properties on metals like aluminium. This research is crucial for developing new materials with enhanced durability and corrosion resistance (Grubač et al., 2002).

Mechanism of Action

While the specific mechanism of action for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is not mentioned in the search results, similar compounds such as Vonoprazan, a potassium-competitive acid blocker, have been used for the management of gastrointestinal ulcers and esophageal reflux .

Safety and Hazards

The safety data sheet for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile suggests that it should be handled with care to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

The future directions for the study of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde and similar compounds could involve further exploration of their biological activities. For instance, a fluorophenyl-containing pyrazole derivative was synthesized and its anti-breast cancer activity was predicted through molecular docking simulation . This suggests that this compound and similar compounds could potentially be explored for their therapeutic applications.

Properties

IUPAC Name

5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-5-8(7-14)6-13-11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQULPEUCGKEHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250112
Record name 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
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Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881674-56-2
Record name 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881674-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881674562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
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